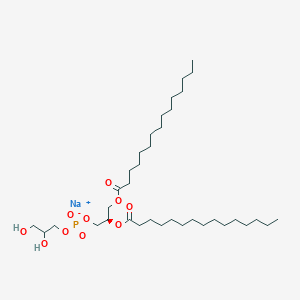

Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phosphatidylglycerol (PG) is an anionic phospholipid. It is present in the membranes of mitochondria and microsomes. It is an important constituent of the lung surfactant. In lungs, PG is mainly located in the lamella body membranes.

生物活性

Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a complex phospholipid compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and cellular interactions. This article explores its biological activity through a detailed examination of research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C34H66NaO10P

- Molecular Weight : 688.85 g/mol

- CAS Number : 200880-40-6

This compound features a phosphate group linked to a glycerol backbone, with pentadecanoyloxy groups that contribute to its amphiphilic properties, making it suitable for various biological applications.

This compound exhibits biological activity primarily through its interactions with cell membranes. The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is crucial for drug delivery systems where enhanced membrane penetration is desired.

Liposomal Formulations

Research has shown that this compound can be utilized in liposomal formulations to enhance the delivery of therapeutic agents. For instance, liposomes containing this phospholipid have been reported to improve the bioavailability of encapsulated drugs by facilitating their release into target cells .

Immunological Effects

Studies indicate that this compound can activate immune responses. In murine models, it has been shown to stimulate invariant natural killer T (iNKT) cells, leading to enhanced immune activation . This immunomodulatory effect suggests potential applications in cancer therapy and vaccine development.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated in various cell lines. Results indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at therapeutic doses . This safety profile is essential for its consideration in clinical applications.

Table 1: Biological Activity Overview

Case Study 1: Liposomal Formulation for Cancer Treatment

A study investigated the use of this compound in liposomes for delivering chemotherapeutic agents to cancer cells. The results demonstrated a significant increase in drug uptake by tumor cells compared to conventional formulations, highlighting the compound's effectiveness in enhancing therapeutic efficacy .

Case Study 2: Immunotherapy Enhancement

In another study focused on immunotherapy, researchers found that incorporating this phospholipid into vaccine formulations improved the activation of T cells and antibody responses in animal models. This finding suggests its potential role as an adjuvant in vaccine development .

科学的研究の応用

The compound Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a phospholipid derivative that has garnered interest in various scientific fields, including biochemistry, pharmacology, and material science. This article explores its applications, supported by case studies and data tables.

Drug Delivery Systems

This compound is utilized in drug delivery systems due to its amphiphilic nature, which allows it to form micelles or liposomes. These structures enhance the solubility and bioavailability of hydrophobic drugs.

Case Study: Liposomal Formulations

Research has demonstrated that liposomes composed of phospholipids similar to this compound can encapsulate anticancer agents, improving their therapeutic efficacy while reducing systemic toxicity. For example, formulations using phosphatidylcholine derivatives have shown significant improvement in drug delivery to tumor sites compared to conventional methods.

Biomaterials

This compound is also explored in the development of biomaterials for tissue engineering and regenerative medicine. Its compatibility with biological tissues makes it suitable for scaffolding applications.

Data Table: Comparative Analysis of Biomaterials

| Material Type | Biocompatibility | Mechanical Strength | Degradation Rate |

|---|---|---|---|

| Sodium (2R)-2,3-bis... | High | Moderate | Controlled |

| Poly(lactic-co-glycolic acid) | Moderate | High | Fast |

| Collagen-based scaffolds | High | Low | Slow |

Cosmetic Formulations

Due to its emulsifying properties, this compound is used in cosmetic formulations to stabilize emulsions and enhance skin penetration of active ingredients.

Case Study: Skin Penetration Enhancers

Studies indicate that formulations containing this compound can significantly increase the permeation of active ingredients through the skin barrier. This is particularly beneficial in anti-aging products where deeper skin penetration is desired.

Food Industry

In the food industry, this compound serves as an emulsifier and stabilizer in various food products. Its ability to improve texture and shelf-life makes it valuable for processed foods.

Data Table: Food Applications

| Food Product Type | Role of Compound | Benefits |

|---|---|---|

| Salad Dressings | Emulsifier | Improved texture |

| Dairy Products | Stabilizer | Enhanced shelf-life |

| Sauces | Thickening agent | Consistent viscosity |

特性

CAS番号 |

322647-32-5 |

|---|---|

分子式 |

C36H71NaO10P |

分子量 |

717.9 g/mol |

IUPAC名 |

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(pentadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C36H71O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35(39)43-31-34(32-45-47(41,42)44-30-33(38)29-37)46-36(40)28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-34,37-38H,3-32H2,1-2H3,(H,41,42);/t33?,34-;/m1./s1 |

InChIキー |

FDCPCTFYMORYNZ-XWYVMIOLSA-N |

SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na+] |

異性体SMILES |

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na] |

正規SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。